2-Chloro-6-phenyl-cyclohexanone
Description
2-Chloro-6-phenyl-cyclohexanone is a substituted cyclohexanone derivative featuring a chlorine atom at the C2 position and a phenyl group at the C6 position of the cyclohexanone ring (Figure 1). For instance, compounds like 2-(2-chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexanone (ChEBI:192729) and 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (C₁₄H₁₉NO₂) share structural motifs, such as aromatic and halogen substituents, which influence their chemical behavior . The chlorine and phenyl groups in this compound likely confer enhanced lipophilicity and steric bulk compared to simpler cyclohexanone derivatives, impacting solubility and reactivity.
Properties
Molecular Formula |
C12H13ClO |
|---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-chloro-6-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H13ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
QCXZSWMQNZFHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields vary significantly with substituents. For example, methoxy-substituted 5.66b achieves 88% yield , whereas dichloroindolyl-substituted 5.65i yields 63% . The steric and electronic effects of substituents influence reaction pathways and purification efficiency.
- Epimerization : Compounds like 5.65i and 5.66b exhibit 20:1 epimeric ratios due to steric hindrance during Claisen rearrangements .
- Hydrophilicity: Hydroxyl or amino groups (e.g., 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone) increase water solubility compared to halogenated or aryl-substituted analogs .
Physicochemical Properties
NMR Spectral Data
- 2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone: ¹H NMR (δ 6.67–7.18 for aromatic protons; δ 2.07–2.67 for cyclohexanone protons) .
- Dimethyl 2-(3-chlorophenyl)-6-hydroxy-6-methyl-4-(methylamino)cyclohex-3-ene-1,3-dicarboxylate: Crystallographic data confirm regioselectivity influenced by the 3-chlorophenyl group, which stabilizes the enol intermediate .
Functional Group Impact on Reactivity
- Chlorine vs. Hydroxyl Groups: Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. In contrast, hydroxyl groups (e.g., in 2-(hydroxyphenylmethyl)-6-methylcyclohexanone ) promote hydrogen bonding, affecting crystallization and solubility.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-6-phenyl-cyclohexanone with high purity?
- Methodology : A common approach involves Friedel-Crafts acylation of benzene derivatives with chlorinated cyclohexanone precursors. Purification via recrystallization (e.g., ethanol) is critical to isolate high-purity products, as demonstrated in cyclohexanone derivative syntheses . For structural validation, combine ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, cyclohexanone carbonyl at ~208 ppm in ¹³C NMR) and single-crystal X-ray diffraction to confirm regiochemistry and stereochemistry .
Q. How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?
- Methodology : Use kinetic control by adjusting temperature and stoichiometry. For example, lower temperatures (0–5°C) during acylation reduce electrophilic over-reactivity. Monitor intermediates via thin-layer chromatography (TLC) and employ gradient elution in column chromatography for byproduct separation. Evidence from analogous syntheses highlights the formation of minor products (e.g., hydroxylated derivatives) under uncontrolled conditions, emphasizing the need for precise stoichiometric ratios .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Prioritize ¹H/¹³C NMR for functional group analysis (e.g., chloro and ketone groups) and FT-IR for carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) identification. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. For crystalline samples, single-crystal XRD resolves spatial conformation, as shown in structurally related cyclohexanones .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to calculate molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. Benchmark against experimental NMR/XRD data to validate accuracy. Studies on analogous systems show that inclusion of exact exchange terms in DFT improves thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) . Correlation-energy functionals (e.g., Lee-Yang-Parr) further refine electron density distributions for reactive sites .
Q. What are the mechanistic pathways for unexpected byproducts in this compound reactions, and how can they be analyzed?
- Methodology : Employ tandem mass spectrometry (MS/MS) and isotopic labeling to trace reaction pathways. For example, chlorine substituents may participate in radical-mediated rearrangements under photolytic conditions. Computational modeling of transition states (using Gaussian or ORCA) identifies intermediates. A case study on cyclohexanone derivatives revealed hydroxylation at the 6-position as a competing pathway, requiring mechanistic inhibition via radical scavengers .
Q. How does steric and electronic effects of the chloro and phenyl groups influence the cyclohexanone ring’s conformational dynamics?
- Methodology : Combine NMR coupling constants (³JHH) with DFT-based conformational sampling. The chloro group’s electron-withdrawing effect increases ring puckering, while the phenyl group introduces axial/equatorial strain. Single-crystal XRD data for related compounds (e.g., dimethyl 2-(3-chlorophenyl) derivatives) show chair conformations with substituent-dependent torsional angles .
Q. What strategies mitigate hazards when handling this compound in laboratory settings?
- Methodology : Follow protocols for chlorinated ketones: use fume hoods, PPE (nitrile gloves, goggles), and inert atmosphere techniques (Schlenk lines). Store under nitrogen at 2–8°C to prevent degradation. Lab-specific SOPs must include spill containment (vermiculite for absorption) and waste disposal in halogenated solvent containers, as outlined in safety frameworks for cyclohexane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
